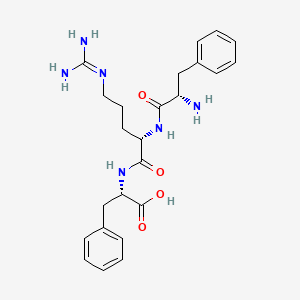

Phenylalanyl-arginyl-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phe-Arg-Phe is an oligopeptide.

Scientific Research Applications

Protein Biosynthesis and Amino Acid Substitutions : Pezzuto and Hecht (1980) conducted a study on the fidelity of protein biosynthesis in vitro, focusing on the utilization of phenylalanine-containing polypeptides. Their research highlighted how amino acids are incorporated in a codon-specific and quantitative manner, suggesting the system's fidelity for preparing proteins with defined amino acid substitutions. This work underscores the role of Phenylalanyl-arginyl-phenylalanine in understanding and manipulating protein biosynthesis processes (Pezzuto & Hecht, 1980).

Phenylalanine Biosynthesis and Production in E. coli : Ding et al. (2016) explored the biosynthesis of L-Phenylalanine (L-Phe) in E. coli. Their research involved quantitative proteomics and in vitro enzyme titration experiments, leading to enhanced production of phenylalanine. This study provides insights into the metabolic pathway of phenylalanine and its potential applications in food and medicinal applications (Ding et al., 2016).

Phenylalanine in Plant Metabolism : Pascual et al. (2016) reviewed the biosynthesis and metabolic utilization of phenylalanine in conifer trees, emphasizing its essential role in primary and secondary metabolism. This amino acid serves as a precursor for various plant compounds crucial for reproduction, growth, and defense. The study of phenylalanine pathways in plants, especially in wood formation and biotic interactions, presents significant implications for understanding and manipulating plant metabolism (Pascual et al., 2016).

Electrochemical Sensors for Phenylalanine Detection : Dinu and Apetrei (2020) provided a comprehensive review of electrochemical sensors and biosensors used for phenylalanine electroanalysis. Their work highlights the importance of phenylalanine detection in biological fluids and the development of sensors to improve sensitivity and selectivity for health diagnostics (Dinu & Apetrei, 2020).

Amino Acid-Based Gelators : Das et al. (2017) discussed the use of phenylalanine and its derivatives as low-molecular-weight gelators, highlighting its applications in drug delivery, tissue engineering, and environmental remediation. The self-assembly and gelation processes of phenylalanine-derived building blocks provide a unique approach for creating functional materials (Das et al., 2017).

properties

CAS RN |

49864-46-2 |

|---|---|

Product Name |

Phenylalanyl-arginyl-phenylalanine |

Molecular Formula |

C24H32N6O4 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C24H32N6O4/c25-18(14-16-8-3-1-4-9-16)21(31)29-19(12-7-13-28-24(26)27)22(32)30-20(23(33)34)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15,25H2,(H,29,31)(H,30,32)(H,33,34)(H4,26,27,28)/t18-,19-,20-/m0/s1 |

InChI Key |

GNUCSNWOCQFMMC-UFYCRDLUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |

Other CAS RN |

49864-46-2 |

sequence |

FRF |

synonyms |

FRF peptide H-Phe-Arg-Phe-OH Phe-Arg-Phe phenylalanyl-arginyl-phenylalanine |

Origin of Product |

United States |

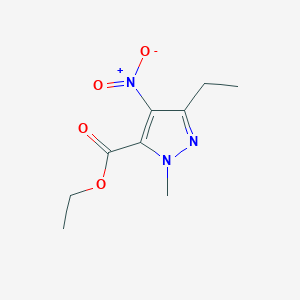

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide](/img/structure/B1629470.png)